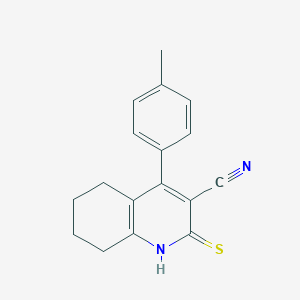![molecular formula C16H17N3O3S B242266 1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)
1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide, also known as MSQ, is a compound that has been widely studied in the field of neuroscience. It is a quinoxaline derivative that has shown potential as a therapeutic agent for various neurological disorders. In
Mécanisme D'action
The exact mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide is not fully understood. However, it has been shown to modulate the activity of ion channels and receptors in the brain, including the NMDA receptor and voltage-gated calcium channels. This compound has also been shown to inhibit the activity of enzymes that produce reactive oxygen species, which can cause oxidative stress and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the brain. It can increase the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are important for regulating mood, cognition, and behavior. This compound has also been shown to reduce inflammation in the brain and inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. This compound also has a short half-life, which can limit its effectiveness in some studies.
Orientations Futures
There are several future directions for the study of 1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide. One potential direction is to investigate its therapeutic potential in other neurological disorders such as multiple sclerosis and Huntington's disease. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain.
Conclusion
In conclusion, this compound is a compound that has shown potential as a therapeutic agent for various neurological disorders. Its synthesis method has been optimized to produce high yields and purity. This compound has been extensively studied in preclinical studies for its potential therapeutic effects and has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation in the brain. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of this compound, including investigating its therapeutic potential in other neurological disorders and exploring its use in combination with other drugs.
Méthodes De Synthèse
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide involves the reaction of 4-methylphenylsulfonyl chloride with 2-quinoxalinecarboxylic acid in the presence of a base and a solvent. The resulting intermediate is then reduced with hydrogen gas in the presence of a catalyst to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide has been extensively studied in preclinical studies for its potential therapeutic effects in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. This compound has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. It has also been shown to improve cognitive function and memory in animal models.
Propriétés
Formule moléculaire |
C16H17N3O3S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoxaline-2-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c1-11-6-8-12(9-7-11)23(21,22)19-14-5-3-2-4-13(14)18-10-15(19)16(17)20/h2-9,15,18H,10H2,1H3,(H2,17,20) |
Clé InChI |
IBNPHFGWVCOTPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CNC3=CC=CC=C32)C(=O)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CNC3=CC=CC=C32)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {[5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B242223.png)


![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)


![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)





![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)

